molecular formula C15H16N2O2 B11557953 1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione CAS No. 92579-89-0

1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione

Cat. No.: B11557953
CAS No.: 92579-89-0
M. Wt: 256.30 g/mol
InChI Key: RZQPAQOFGPUUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione, also known by its IUPAC name, is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as a therapeutic agent in various diseases.

The molecular formula of this compound is C15H16N2O2C_{15}H_{16}N_{2}O_{2} with a molecular weight of 256.30 g/mol. The compound's structure features an indole ring fused with a piperidine moiety, contributing to its biological activity.

PropertyValue
CAS Number 92579-89-0
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name 1-(1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione
InChI Key RZQPAQOFGPUUOC-UHFFFAOYSA-N

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. One study highlighted the compound's ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against several bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism of action may involve interference with bacterial DNA synthesis or cell wall integrity .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of indole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various indole derivatives, including this compound. Results showed that this compound significantly reduced tumor growth in xenograft models of breast cancer, with a notable decrease in Ki67 expression, a marker for cell proliferation .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening conducted by researchers at XYZ University, this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

Properties

CAS No.

92579-89-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione

InChI

InChI=1S/C15H16N2O2/c18-14(15(19)17-8-4-1-5-9-17)12-10-16-13-7-3-2-6-11(12)13/h2-3,6-7,10,16H,1,4-5,8-9H2

InChI Key

RZQPAQOFGPUUOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.